molecular formula C11H12N6O5S B12078271 Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

Cat. No.: B12078271
M. Wt: 340.32 g/mol
InChI Key: YGQTUWKIILQPEL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

  • Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions depend on the specific reaction type.
  • Major products formed from these reactions are not explicitly documented, but further research would be needed to explore this aspect.
  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is not readily available.
    • Investigating its molecular targets and pathways would be essential for a comprehensive understanding.
  • Comparison with Similar Compounds

    • Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol’s uniqueness lies in its specific structure.
    • Similar compounds in terms of thiadiazole derivatives would need to be identified through further research.

    Remember that this information is based on available data, and additional studies may provide deeper insights into the compound’s properties and applications

    Properties

    Molecular Formula

    C11H12N6O5S

    Molecular Weight

    340.32 g/mol

    IUPAC Name

    3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

    InChI

    InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)

    InChI Key

    YGQTUWKIILQPEL-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO

    Origin of Product

    United States

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